5-Chloroimidazo[1,2-a]pyridine hydrochloride
Overview
Description
5-Chloroimidazo[1,2-a]pyridine hydrochloride is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of 5-chloroimidazo[1,2-a]pyridine derivatives can be achieved through thermal cyclization of 1,2-dialkynylimidazoles in chlorinated solvents or DMF containing HCl. This process may proceed via multiple pathways, which are influenced by the reaction conditions and the substituents present on the starting materials . Additionally, a sequential coupling strategy involving N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines has been described, leading to the formation of various imidazo[1,2-a]pyridine derivatives, which can be further transformed into novel scaffolds such as 3-aryl-1H-pyrroloimidazo[1,2-a]pyridine .
Molecular Structure Analysis
The molecular structure of 5-chloroimidazo[1,2-a]pyridine hydrochloride is characterized by the presence of a chloro substituent at the 5-position of the imidazo[1,2-a]pyridine ring system. This structural feature is crucial for the reactivity and the potential biological activity of the compound. The exact position of the chlorine atom within the imidazo[1,2-a]pyridine nucleus is critical for its chemical and pharmacological properties .
Chemical Reactions Analysis
5-Chloroimidazo[1,2-a]pyridine hydrochloride can participate in various chemical reactions due to the presence of the reactive chloro group. It can serve as a precursor for further functionalization and the synthesis of more complex molecules. For instance, the chloro group can be substituted with other groups to yield a wide range of derivatives with diverse biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-chloroimidazo[1,2-a]pyridine hydrochloride are influenced by its molecular structure. The presence of the chloro group and the imidazo[1,2-a]pyridine core contribute to its solubility, stability, and reactivity. These properties are essential for the compound's potential use in various applications, including drug discovery and development .
Scientific Research Applications
Chemical Synthesis and Derivatives
5-Chloroimidazo[1,2-a]pyridine hydrochloride plays a crucial role in chemical synthesis. It is a product of the thermal cyclization of 1,2-dialkynylimidazoles, forming under various conditions and potentially via multiple pathways (Nadipuram & Kerwin, 2006). Additionally, it is integral in synthesizing polychlorinated imidazo[1,2-α]pyridines, analogs of chlorinated benzimidazoles (Gudmundsson, Drach, & Townsend, 1997).
Photoluminescent and Magnetic Properties
5-Chloroimidazo[1,2-a]pyridine derivatives demonstrate notable photoluminescent and magnetic properties. A study revealed that one such derivative, used as a ligand, exhibited enhanced phosphorescent emission and phosphorescent quantum yield compared to the ligand alone. Furthermore, the magnetic properties of coordination polymers based on this compound were investigated, showing antiferromagnetic interactions (Jiang & Yong, 2019).
Antimicrobial Activity
Organoselenium compounds synthesized from 2-chloroimidazo[1,2-a]pyridines have been studied for their antimicrobial activity. These compounds showed effectiveness against gram-negative bacteria like Escherichia coli and various fungal strains. Their toxicity against human cell lines and synergistic effects with existing antibiotic drugs were also evaluated, suggesting potential in antimicrobial applications (Kumar et al., 2016).
Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold, which includes 5-chloroimidazo[1,2-a]pyridine hydrochloride, is recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. It has been represented in various marketed preparations and is the focus of structural modifications to develop novel therapeutic agents (Deep et al., 2016).
Antitumor Activity
Studies on substituted imidazo[1,2-a]pyridine ligands, including those with 5-chloroimidazo[1,2-a]pyridine hydrochloride, have shown promising antitumor activity. For example, certain Cu(II)-based coordination complexes exhibited inhibitory effects on human myocardial aneurysm cells, indicating potential in cancer research (Liu et al., 2020).
Safety And Hazards
While specific safety and hazard information for 5-Chloroimidazo[1,2-a]pyridine hydrochloride is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and address all frequent challenges associated with the reported methods .
properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGYDQGPMRUIQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621322 | |
Record name | 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroimidazo[1,2-a]pyridine hydrochloride | |
CAS RN |
3931-68-8 | |
Record name | Imidazo[1,2-a]pyridine, 5-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3931-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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